4,6-dimethyl-N-(2-methylphenyl)quinolin-2-amine
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Overview
Description
4,6-dimethyl-N-(2-methylphenyl)quinolin-2-amine is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-N-(2-methylphenyl)quinolin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with aldehydes or ketones under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts, such as palladium or copper, can enhance the reaction efficiency and selectivity. Additionally, solvent selection and purification techniques play crucial roles in optimizing the overall production process.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-N-(2-methylphenyl)quinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-dimethyl-N-(2-methylphenyl)quinolin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Quinoline derivatives are known for their therapeutic properties, including antimalarial, anticancer, and anti-inflammatory activities. This compound may be explored for similar medicinal applications.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-N-(2-methylphenyl)quinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core structure and exhibit comparable biological activities.
Quinazolines: Another class of nitrogen-containing heterocycles with diverse pharmacological properties.
Uniqueness
4,6-dimethyl-N-(2-methylphenyl)quinolin-2-amine is unique due to its specific substitution pattern on the quinoline ring, which may confer distinct chemical and biological properties compared to other quinoline derivatives. This uniqueness makes it a valuable compound for further exploration in various scientific and industrial applications.
Properties
Molecular Formula |
C18H18N2 |
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Molecular Weight |
262.3 g/mol |
IUPAC Name |
4,6-dimethyl-N-(2-methylphenyl)quinolin-2-amine |
InChI |
InChI=1S/C18H18N2/c1-12-8-9-17-15(10-12)14(3)11-18(20-17)19-16-7-5-4-6-13(16)2/h4-11H,1-3H3,(H,19,20) |
InChI Key |
YWCHOVSYFUGLSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C)NC3=CC=CC=C3C |
Origin of Product |
United States |
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